molecular formula C8H8O3 B1199172 2-Hydroxy-5-methoxybenzaldehyde CAS No. 672-13-9

2-Hydroxy-5-methoxybenzaldehyde

Cat. No. B1199172
CAS RN: 672-13-9
M. Wt: 152.15 g/mol
InChI Key: FZHSPPYCNDYIKD-UHFFFAOYSA-N
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Patent
US06670510B2

Procedure details

A mixture of 600 g of acetonitrile, 186.2 g of 4-methoxyphenol (1.5 moles) and 214 g (2.25 moles) of anhydrous magnesium chloride was warmed to 45° C. and 227.4 g (2.25 moles) of triethylamine was added dropwise at that temperature. Paraformaldehyde (150 g, 4.75 moles) was then added and the reaction was heated to reflux. Methanol was removed over 3 hours by distillation, using a 10-inch column packed with Penn-State packing. The weight of the methanol removed (vapor temperature 60-65° C.) was 130 g. The solution was cooled to 60° C. and added to 900 mL of water. The solution was acidified with 240 mL of conc. HCl and extracted with 150 g of ethyl acetate. The ethyl acetate solution was washed once with 300 mL of tap water, clarified through diatomaceous earth, and stripped on a rotary evaporator at 10 mm pressure and 85° C. bath temperature. The weight of the product was 206.5 g, the liquid chromatograph area percent was 86%, and liquid chromatograph weight percent was 82%. The overall assay yield was 74%.
Quantity
227.4 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
186.2 g
Type
reactant
Reaction Step Three
Quantity
214 g
Type
reactant
Reaction Step Three
Quantity
600 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[Cl-].[Mg+2].[Cl-].C(N(CC)CC)C.[CH2:20]=[O:21]>C(#N)C>[OH:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH:20]=[O:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
227.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
186.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
214 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
600 g
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to reflux
CUSTOM
Type
CUSTOM
Details
Methanol was removed over 3 hours by distillation
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The weight of the methanol removed (vapor temperature 60-65° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 60° C.
ADDITION
Type
ADDITION
Details
added to 900 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 150 g of ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution was washed once with 300 mL of tap water
CUSTOM
Type
CUSTOM
Details
stripped on a rotary evaporator at 10 mm pressure and 85° C. bath temperature

Outcomes

Product
Name
Type
Smiles
OC1=C(C=O)C=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.